

A Comprehensive Technical Guide to (R)-2-(Aminomethyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-(Aminomethyl)-3-methylbutanoic acid

Cat. No.: B152230

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This technical guide provides an in-depth overview of **(R)-2-(Aminomethyl)-3-methylbutanoic acid**, a chiral β -amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. This document covers its chemical identity, synthesis, potential biological activities, and applications, with a focus on data presentation, experimental protocols, and pathway visualizations.

Chemical Identity and Synonyms

(R)-2-(Aminomethyl)-3-methylbutanoic acid is a non-proteinogenic β -amino acid. Its structure is analogous to the proteinogenic amino acid L-valine, with an additional methylene group in the backbone, classifying it as a β -homovaline.

Table 1: Chemical Identifiers and Synonyms

Identifier	Value
IUPAC Name	(2R)-2-(aminomethyl)-3-methylbutanoic acid
Common Synonyms	(R)- β -Homovaline, (R)-beta-Homovaline
CAS Number	210345-86-1[1]
Molecular Formula	C ₆ H ₁₃ NO ₂
Molecular Weight	131.17 g/mol [2]
Protected Analogs	Boc-(R)-2-(aminomethyl)-3-methylbutanoic acid (CAS: 191664-14-9)[3], Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid (CAS: 501331-02-8)[4]

Physicochemical Properties

Detailed physicochemical data for the free amino acid is not extensively published. However, based on its structure and data for similar compounds, it is expected to be a white crystalline solid soluble in water and polar organic solvents.

Table 2: Predicted and Reported Physicochemical Properties

Property	Value/Information	Source
Appearance	White to off-white powder (for protected analogs)	--INVALID-LINK--
Solubility	Expected to be soluble in water	General knowledge of amino acids
Optical Rotation	$[\alpha]_D^{20} = -21 \pm 2^\circ$ (c=1 in DMF) for Fmoc-protected version	[4]

Synthesis Protocols

An explicit, detailed experimental protocol for the enantioselective synthesis of **(R)-2-(Aminomethyl)-3-methylbutanoic acid** is not readily available in peer-reviewed literature.

However, based on established methods for the asymmetric synthesis of β -amino acids and analogs like Pregabalin, a plausible synthetic route can be proposed. One common and effective approach involves the conjugate addition of a nucleophile to an α,β -unsaturated ester, followed by functional group manipulations.

Proposed Experimental Protocol: Asymmetric Synthesis via Michael Addition

This proposed protocol is based on the well-established Michael addition of a chiral amine to an α,β -unsaturated ester.

Objective: To synthesize **(R)-2-(Aminomethyl)-3-methylbutanoic acid**.

Materials:

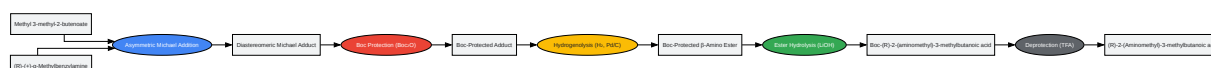
- Methyl 3-methyl-2-butenate
- (R)-(+)- α -Methylbenzylamine
- Di-tert-butyl dicarbonate (Boc_2O)
- 10% Palladium on carbon (Pd/C)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Hydrogen gas (H_2)

Procedure:

- Asymmetric Michael Addition:
 - To a solution of methyl 3-methyl-2-butenate (1.0 eq) in a suitable aprotic solvent (e.g., THF or DCM) at 0 °C, add (R)-(+)- α -methylbenzylamine (1.1 eq).
 - Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC for the disappearance of the starting material.
 - Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product is the diastereomeric mixture of the Michael adduct. Purify by column chromatography on silica gel to isolate the desired (R,R)-diastereomer.
- Boc Protection:
 - Dissolve the purified Michael adduct (1.0 eq) in a mixture of THF and water.
 - Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and sodium bicarbonate (2.0 eq).
 - Stir the mixture at room temperature overnight.
 - Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate.
- Hydrogenolysis (Removal of Chiral Auxiliary):
 - Dissolve the Boc-protected intermediate in methanol.
 - Add 10% Pd/C catalyst (10% w/w).
 - Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
 - Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the Boc-protected β -amino ester.

- Ester Hydrolysis:
 - Dissolve the Boc-protected β -amino ester in a mixture of THF and water.
 - Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
 - Acidify the reaction mixture with 1N HCl to pH ~3 and extract with ethyl acetate.
 - Dry the organic layer over anhydrous Na_2SO_4 and concentrate to yield the Boc-protected **(R)-2-(aminomethyl)-3-methylbutanoic acid**.
- Deprotection:
 - Dissolve the Boc-protected acid in dichloromethane (DCM).
 - Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 1-2 hours.
 - Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
 - The crude product can be purified by recrystallization or ion-exchange chromatography to yield the final product, **(R)-2-(Aminomethyl)-3-methylbutanoic acid**.

Diagram of Proposed Synthesis Workflow:



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Caption: Proposed workflow for the asymmetric synthesis of **(R)-2-(Aminomethyl)-3-methylbutanoic acid**.

Biological Activity and Potential Applications

(R)-2-(Aminomethyl)-3-methylbutanoic acid is primarily utilized as a chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Peptide Synthesis

The Fmoc- and Boc-protected derivatives of (R)- β -homovaline are commercially available and are used in solid-phase peptide synthesis (SPPS). The incorporation of β -amino acids into peptides can confer unique structural properties and increased resistance to enzymatic degradation.

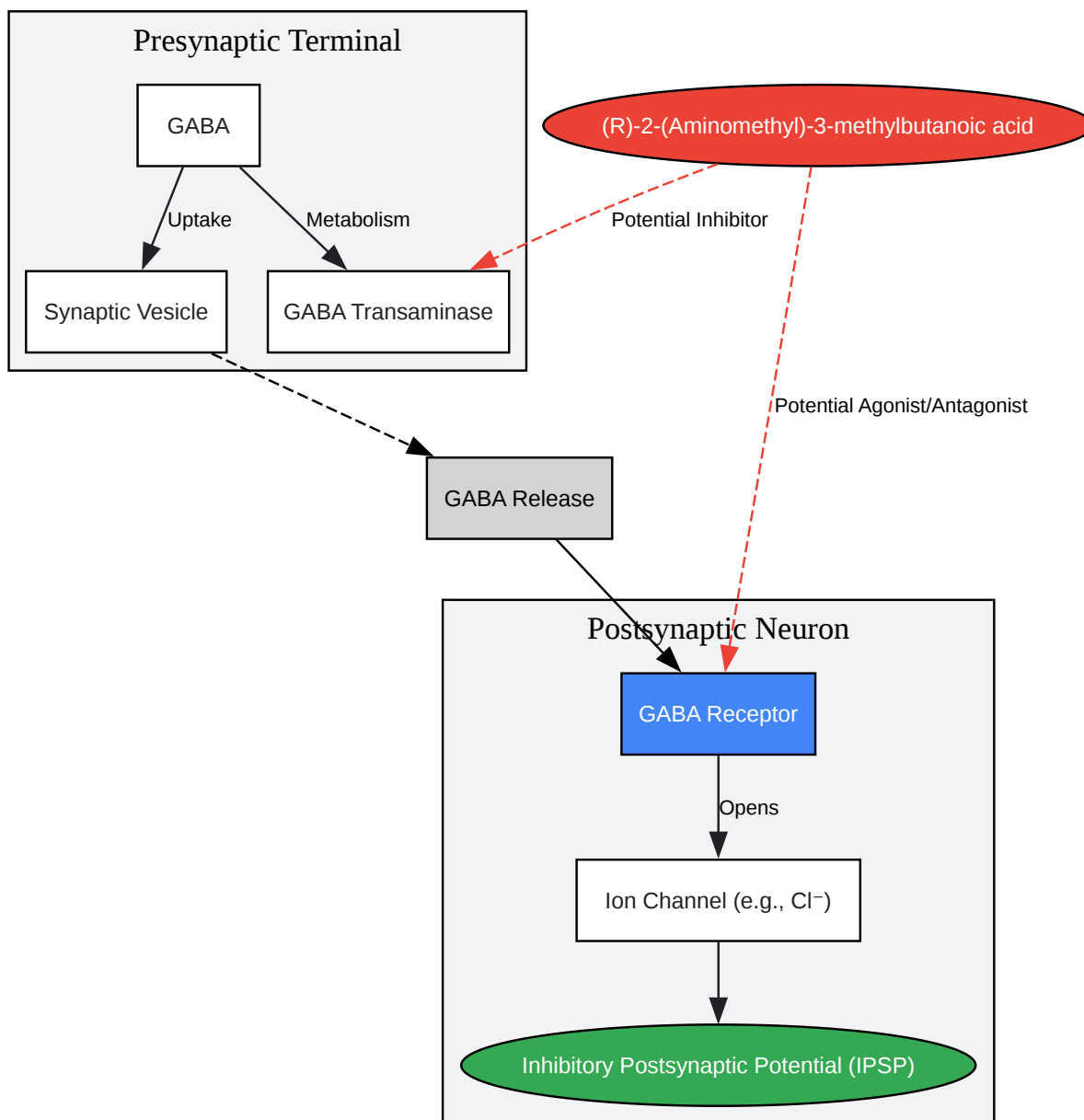
Drug Development and Neuroprotection

As a GABA (γ -aminobutyric acid) analog, **(R)-2-(Aminomethyl)-3-methylbutanoic acid** and its derivatives are of interest for their potential to modulate neurotransmitter activity. This is exemplified by the structural similarity to drugs like Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), which is used to treat epilepsy, neuropathic pain, and anxiety.

While specific biological data for the title compound is scarce in public literature, it is hypothesized to interact with neuronal signaling pathways. The general neuroprotective mechanisms of β -amino acids may involve:

- **GABA Receptor Modulation:** Acting as agonists or antagonists at GABA receptors, thereby influencing neuronal excitability.
- **Enzyme Inhibition:** Potentially inhibiting enzymes involved in GABA metabolism.
- **Ion Channel Interaction:** Modulating the function of calcium or other ion channels involved in neurotransmission.

Diagram of Potential Neuromodulatory Signaling:



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Caption: Hypothesized interaction points of **(R)-2-(Aminomethyl)-3-methylbutanoic acid** in a GABAergic synapse.

Spectroscopic Data

Comprehensive, publicly available spectroscopic data (NMR, IR, MS) for the free form of **(R)-2-(Aminomethyl)-3-methylbutanoic acid** is limited. Data for related compounds and its protected forms can be found in various chemical supplier databases and platforms like PubChem. Researchers synthesizing this compound would need to perform full characterization.

Table 3: Expected Spectroscopic Features

Spectroscopy	Expected Features
¹ H NMR	Signals corresponding to the isobutyl group (doublet and multiplet), methylene protons adjacent to the amine, and the methine proton at the chiral center.
¹³ C NMR	Resonances for the carboxyl carbon, the two chiral carbons, the aminomethyl carbon, and the carbons of the isobutyl group.
IR	Characteristic absorptions for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C-H stretching.
Mass Spec	A molecular ion peak corresponding to its molecular weight (131.17) and characteristic fragmentation patterns.

Conclusion

(R)-2-(Aminomethyl)-3-methylbutanoic acid is a valuable chiral building block with significant potential in pharmaceutical research and development. Its structural similarity to known neuroactive compounds suggests it as a promising scaffold for the design of novel therapeutics, particularly for neurological disorders. While detailed biological studies and optimized, documented synthesis protocols are still emerging, the foundational knowledge presented in this guide provides a strong basis for further investigation and application of this compound by researchers and drug development professionals.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to (R)-2-(Aminomethyl)-3-methylbutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152230#synonyms-for-r-2-aminomethyl-3-methylbutanoic-acid]

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